3,3-Difluoropropan-1-amine

描述

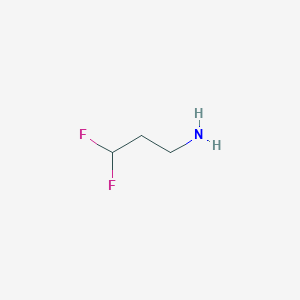

3,3-Difluoropropan-1-amine (CAS 461-50-7) is a fluorinated primary amine with the molecular formula C₃H₇F₂N. It is commonly utilized as a hydrochloride salt (CAS 1010097-89-8; C₃H₈ClF₂N, MW 131.55 g/mol) in pharmaceutical and chemical synthesis due to its stability and reactivity . Key properties include:

- Structural features: A three-carbon chain with two fluorine atoms at the third carbon and an amine group at the terminal position.

- Safety profile: Classified as hazardous (GHS hazard codes H315, H318, H335), requiring storage under inert atmosphere at 2–8°C .

- Applications: Serves as a versatile building block in drug discovery, particularly for introducing fluorine into bioactive molecules .

属性

IUPAC Name |

3,3-difluoropropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F2N/c4-3(5)1-2-6/h3H,1-2,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITYSTTQEKQMPKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

95.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

3,3-Difluoropropan-1-amine can be synthesized through several methods. One common approach involves the reaction of 3,3-difluoropropanol with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .

化学反应分析

Types of Reactions

3,3-Difluoropropan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: It can be reduced to form simpler amines or other reduced products.

Substitution: The fluorine atoms in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated alcohols or ketones, while reduction can produce simpler amines .

科学研究应用

3,3-Difluoropropan-1-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Researchers study its interactions with biological molecules to understand its potential as a pharmaceutical agent.

Medicine: It is investigated for its potential use in drug development, particularly in designing drugs with improved metabolic stability.

Industry: This compound is used in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of 3,3-difluoropropan-1-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, affecting their function. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

相似化合物的比较

Comparative Analysis with Structural Analogs

Structural and Functional Comparison

Table 1: Structural Comparison of 3,3-Difluoropropan-1-amine and Analogous Compounds

Physicochemical Properties

- Electron-withdrawing effects: The fluorine atoms in this compound increase polarity and acidity compared to non-fluorinated analogs like 3,3-diphenylpropan-1-amine. This enhances reactivity in nucleophilic substitution reactions .

- Boiling point and solubility : Fluorination reduces volatility compared to hydrocarbons but improves aqueous solubility relative to aromatic analogs like 3,3-diphenylpropan-1-amine, which is highly lipophilic .

Pharmaceutical Relevance

- Fluorinated amines like this compound are critical in designing protease inhibitors and CNS-targeting drugs due to fluorine’s ability to modulate bioavailability and metabolic stability .

- 3,3-Diphenylpropan-1-amine derivatives are explored in anticancer agents, leveraging aromatic stacking interactions .

生物活性

3,3-Difluoropropan-1-amine (CAS Number: 461-50-7) is an organic compound notable for its unique chemical structure characterized by the presence of two fluorine atoms attached to the third carbon of a propan-1-amine backbone. This structural configuration enhances its biological activity, particularly in the context of medicinal chemistry and therapeutic applications.

The compound primarily exists in its hydrochloride form, which increases its solubility in biological systems. Below is a summary of its key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃H₈ClF₂N |

| Molecular Weight | 131.55 g/mol |

| Solubility | High (hydrochloride form) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

This compound has been identified as a potent inhibitor of histone deacetylases (HDACs) . The inhibition of these enzymes leads to increased acetylation of histone proteins, which results in a more relaxed chromatin structure and enhanced gene transcription. This mechanism is crucial for regulating gene expression patterns and cellular signaling pathways, with significant implications for cancer therapeutics and other diseases associated with epigenetic modifications .

Biological Activity

The biological activity of this compound has been extensively studied, revealing several important effects:

- Histone Acetylation : By inhibiting HDACs, the compound promotes histone acetylation, which can enhance gene expression related to cell cycle regulation and apoptosis .

- Potential Therapeutic Applications : Its ability to modulate gene expression makes it a candidate for further research in cancer treatment and regenerative medicine .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Inhibition Studies : Research indicates that this compound effectively inhibits various HDAC isoforms, leading to altered cellular responses in cancer cell lines. For instance, studies demonstrated increased apoptosis in treated cancer cells compared to controls .

- Metabolic Stability : The incorporation of fluorinated groups has been shown to enhance the binding affinity at target proteins while improving metabolic resistance compared to non-fluorinated analogs .

- Neurotransmitter Interaction : The compound's structural analogs have exhibited potential as inhibitors of neurotransmitter receptors, suggesting that this compound may also influence neurological pathways .

Pharmacokinetics

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) of this compound is crucial for evaluating its therapeutic potential. Currently, detailed pharmacokinetic profiles are still under investigation. However, preliminary data suggest favorable absorption characteristics due to its hydrochloride form .

常见问题

Basic Research Questions

Q. What are the optimal synthesis methods for 3,3-Difluoropropan-1-amine, and how are purity and yield maximized?

- Methodology : The synthesis typically involves fluorination of propan-1-amine precursors using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor. For the hydrochloride salt, the amine is treated with HCl under controlled conditions (e.g., low temperature, inert atmosphere) to prevent side reactions. Purification via recrystallization or column chromatography ensures high purity (>95%) .

- Key Parameters : Reaction temperature (0–25°C), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios (e.g., 1:1.2 amine-to-HCl) are critical for yield optimization.

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Techniques :

- NMR Spectroscopy : NMR confirms fluorine positions (δ ≈ -120 to -140 ppm for CF), while NMR identifies amine protons (δ 1.5–2.5 ppm) .

- Mass Spectrometry : ESI-MS or GC-MS validates molecular weight (131.55 g/mol for the hydrochloride salt) .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for understanding steric effects .

Advanced Research Questions

Q. How do the fluorine atoms in this compound influence its chemical reactivity and biological interactions?

- Reactivity : The electronegativity of fluorine enhances electrophilic substitution rates in aromatic systems and stabilizes transition states in nucleophilic reactions. For example, fluorination increases resistance to oxidative degradation compared to non-fluorinated analogs .

- Biological Interactions : Fluorine’s lipophilicity improves membrane permeability, enhancing binding to targets like GPCRs or enzymes. Studies show CF groups increase binding affinity by 2–3-fold compared to CH analogs in receptor assays .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Approach :

- Comparative SAR Studies : Evaluate analogs (e.g., 3,3,3-Trifluoro variants) to isolate fluorine-specific effects .

- Computational Modeling : DFT calculations predict electronic effects, while MD simulations assess binding dynamics .

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to control for experimental variability .

Q. How does the hydrochloride salt form of this compound affect its stability and solubility in aqueous systems?

- Stability : The salt form reduces hygroscopicity, improving shelf life. Thermal gravimetric analysis (TGA) shows decomposition onset at 150°C .

- Solubility : Solubility in water is 25 mg/mL at 25°C, compared to 5 mg/mL for the free base. Co-solvents (e.g., DMSO) enhance solubility in biological buffers .

Methodological Recommendations

- Synthetic Optimization : Use flow chemistry for scalable production, minimizing exothermic risks .

- Biological Assays : Pair SPR (Surface Plasmon Resonance) with cell-based assays to validate target engagement .

- Data Reproducibility : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing NMR and MS datasets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。